5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanamine;hydrochloride
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Overview
Description
5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanamine;hydrochloride: is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanamine;hydrochloride typically involves multiple steps. One common method starts with the preparation of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one, which is then subjected to a series of reactions to introduce the methanamine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The process is designed to be scalable, ensuring that large quantities of the compound can be produced efficiently .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: In organic chemistry, 5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: Its structural properties make it a candidate for drug design and discovery, targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by the compound’s unique structural features, which allow it to fit into specific binding sites.
Comparison with Similar Compounds
- 5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol
- 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one
- (E)-6-(4-Fluorobenzylidene)-5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid
Uniqueness: Compared to these similar compounds, 5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanamine;hydrochloride stands out due to its methanamine group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for both research and industrial applications .
Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS.ClH/c9-5-7-4-6-2-1-3-8(6)10-7;/h4H,1-3,5,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUOCYBUPTYWIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2305252-25-7 |
Source
|
Record name | {4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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